Tert-butyl 6-chloropyrazine-2-carboxylate
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Overview
Description
Tert-butyl 6-chloropyrazine-2-carboxylate: is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-chloropyrazine-2-carboxylate typically involves the condensation of 6-chloropyrazine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazine N-oxides or reduction to form pyrazine derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include pyrazine N-oxides and reduced pyrazine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 6-chloropyrazine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown potential in the development of new drugs due to its ability to interact with biological targets. It has been studied for its antimicrobial and antifungal properties . Additionally, it is used in the synthesis of compounds with potential antitubercular activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the growth of microorganisms by interfering with essential biochemical pathways. For example, it has been shown to inhibit the enzyme pyrazinamidase, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells .
Comparison with Similar Compounds
- Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Comparison: Tert-butyl 6-chloropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring. This substitution pattern imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it exhibits higher antimicrobial activity and better stability under various reaction conditions .
Properties
CAS No. |
1259480-23-3 |
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Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
tert-butyl 6-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-11-5-7(10)12-6/h4-5H,1-3H3 |
InChI Key |
JMXYWHSYIFQUBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=CC(=N1)Cl |
Origin of Product |
United States |
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